molecular formula C13H7ClFNO B6374250 5-(4-Chloro-3-cyanophenyl)-3-fluorophenol CAS No. 1261895-54-8

5-(4-Chloro-3-cyanophenyl)-3-fluorophenol

Cat. No.: B6374250
CAS No.: 1261895-54-8
M. Wt: 247.65 g/mol
InChI Key: FEBXUCDHUKTNAV-UHFFFAOYSA-N
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Description

5-(4-Chloro-3-cyanophenyl)-3-fluorophenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a chloro group, a cyano group, and a fluorine atom attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chloro-3-cyanophenyl)-3-fluorophenol typically involves multi-step organic reactions. One common method includes the following steps:

    Nitration: The starting material, 4-chloro-3-nitrobenzene, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group using reducing agents such as iron powder or tin chloride.

    Diazotization: The amino group is converted to a diazonium salt using sodium nitrite and hydrochloric acid.

    Sandmeyer Reaction: The diazonium salt undergoes a Sandmeyer reaction with copper(I) cyanide to introduce the cyano group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to improve yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

5-(4-Chloro-3-cyanophenyl)-3-fluorophenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The cyano group can be reduced to an amine group.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as sodium methoxide or sodium thiolate in polar aprotic solvents.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenols or aromatic compounds.

Scientific Research Applications

5-(4-Chloro-3-cyanophenyl)-3-fluorophenol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(4-Chloro-3-cyanophenyl)-3-fluorophenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3-cyanophenol: Lacks the fluorine atom, which may affect its reactivity and biological activity.

    3-Fluoro-4-cyanophenol: Lacks the chloro group, which may influence its chemical properties and applications.

    5-(4-Chloro-3-cyanophenyl)-2-fluorophenol: Similar structure but with the fluorine atom in a different position, potentially altering its reactivity and interactions.

Uniqueness

5-(4-Chloro-3-cyanophenyl)-3-fluorophenol is unique due to the specific arrangement of its functional groups. The presence of both chloro and fluoro groups, along with the cyano group, provides a distinct set of chemical properties that can be leveraged in various applications. This unique combination of functional groups allows for specific interactions with biological targets and chemical reagents, making it a valuable compound in research and industry.

Properties

IUPAC Name

2-chloro-5-(3-fluoro-5-hydroxyphenyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClFNO/c14-13-2-1-8(3-10(13)7-16)9-4-11(15)6-12(17)5-9/h1-6,17H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEBXUCDHUKTNAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=CC(=C2)F)O)C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70684376
Record name 4-Chloro-3'-fluoro-5'-hydroxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70684376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261895-54-8
Record name 4-Chloro-3'-fluoro-5'-hydroxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70684376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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